3-Thiophenamine oxalate 3-Thiophenamine oxalate
Brand Name: Vulcanchem
CAS No.: 172657-42-0; 861965-63-1
VCID: VC5398553
InChI: InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6)
SMILES: C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O
Molecular Formula: C10H12N2O4S2
Molecular Weight: 288.34

3-Thiophenamine oxalate

CAS No.: 172657-42-0; 861965-63-1

Cat. No.: VC5398553

Molecular Formula: C10H12N2O4S2

Molecular Weight: 288.34

* For research use only. Not for human or veterinary use.

3-Thiophenamine oxalate - 172657-42-0; 861965-63-1

Specification

CAS No. 172657-42-0; 861965-63-1
Molecular Formula C10H12N2O4S2
Molecular Weight 288.34
IUPAC Name oxalic acid;thiophen-3-amine
Standard InChI InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6)
Standard InChI Key OUSJKTMSLPEDLW-UHFFFAOYSA-N
SMILES C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Thiophenamine oxalate consists of a thiophene ring substituted with an amino group at the 3-position, paired with an oxalate anion. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₆H₇NO₄S
Molecular Weight189.19 g/mol
CAS Number861965-63-1
Synonyms3-Aminothiophene oxalate, Thiophen-3-amine oxalate
Exact Mass189.009583
PSA (Polar Surface Area)128.86 Ų

The thiophene ring contributes aromatic stability and electron-rich characteristics, while the oxalate anion enhances solubility in polar solvents .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves two stages:

  • Formation of 3-Thiophenamine: Produced via the Gewald reaction, which condenses α-methylene carbonyl compounds with elemental sulfur and amines .

  • Salt Formation: Reaction of 3-thiophenamine with oxalic acid under controlled conditions to yield the oxalate salt .

Industrial-scale production emphasizes purification through recrystallization, achieving purities ≥95% .

Physicochemical Properties

Thermal and Solubility Profiles

Data from experimental studies reveal:

PropertyValueSource
Density~1.2 g/cm³ (estimated)
Melting PointNot reported (decomposes)
SolubilityHigh in water, DMSO, and ethanol
LogP (Partition Coefficient)1.067

The oxalate salt’s solubility contrasts with the free base, which is less polar .

Industrial and Materials Science Applications

Organic Electronics

The thiophene moiety enables applications in:

  • Organic Semiconductors: Charge carrier mobility of 0.5–1.2 cm²/V·s in thin-film transistors .

  • OLEDs: Emission maxima at 450–480 nm (blue-light devices) .

Catalysis

Acts as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving yields >85% .

Safety MeasureProtocol
Skin ContactWash with water for 15 minutes
Eye ExposureIrrigate with saline solution
InhalationMove to fresh air

Proper storage at 4°C in airtight containers is recommended .

Recent Research Advances

Synthetic Methodology Innovations

Recent protocols optimize yield (up to 78%) via microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes .

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